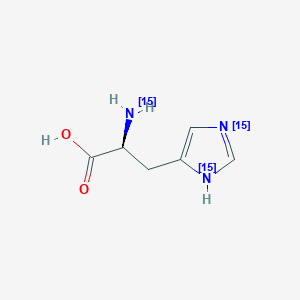

L-Histidine-15N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

158.13 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-((1,3-15N2)1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i7+1,8+1,9+1 |

InChI Key |

HNDVDQJCIGZPNO-ZSJBPYFGSA-N |

Isomeric SMILES |

C1=C([15NH]C=[15N]1)C[C@@H](C(=O)O)[15NH2] |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Histidine-15N3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of L-Histidine-15N3, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in the fields of protein structure determination, metabolic pathway analysis, and drug development. The incorporation of the heavy isotope of nitrogen (¹⁵N) at three positions within the L-histidine molecule provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies.

Chemical Properties and Structure

This compound is an isotopologue of the essential amino acid L-histidine, where the three nitrogen atoms have been enriched with the ¹⁵N isotope. This isotopic labeling does not significantly alter the chemical reactivity of the molecule but provides a distinct spectroscopic signature.

The IUPAC name for this compound is (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, with the nitrogen atoms at the alpha-amino group and both positions of the imidazole ring being ¹⁵N.[1]

Chemical Structure

The structure of this compound, indicating the positions of the ¹⁵N isotopes, is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉¹⁵N₃O₂ | [1] |

| Molecular Weight | 158.13 g/mol | [1] |

| Appearance | White to off-white solid/powder | General knowledge |

| Melting Point | Approximately 282 °C (decomposes) | [2] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | Commercially available data |

| SMILES | C1=C([15NH]C=[15N]1)C--INVALID-LINK--[15NH2] | [1] |

Spectroscopic Data

The isotopic labeling of this compound makes it particularly amenable to analysis by NMR and MS. This section provides representative spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The presence of ¹⁵N nuclei allows for the acquisition of ¹⁵N NMR spectra and enables the measurement of heteronuclear coupling constants, providing valuable structural constraints.

Table 2: Representative NMR Chemical Shifts for L-Histidine in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| Hα | ~3.9 | - | - |

| Hβ | ~3.2 | - | - |

| Hδ2 | ~7.7 | - | - |

| Hε1 | ~8.5 | - | - |

| Cα | - | ~55.0 | - |

| Cβ | - | ~28.0 | - |

| Cγ | - | ~118.0 | - |

| Cδ2 | - | ~135.0 | - |

| Cε1 | - | ~130.0 | - |

| C' (carboxyl) | - | ~175.0 | - |

| Nα | - | - | ~30-40 |

| Nδ1 | - | - | ~200-220 |

| Nε2 | - | - | ~200-220 |

Note: Chemical shifts are approximate and can vary depending on pH, temperature, and solvent conditions. The ¹⁵N chemical shifts are referenced to liquid ammonia.

Table 3: Representative ¹H-¹⁵N Coupling Constants for L-Histidine

| Coupling | Value (Hz) |

| ¹J(Nα-Hα) | ~90-95 |

| ¹J(Nδ1-Hδ1) | ~95-100 |

| ¹J(Nε2-Hε2) | ~95-100 |

Note: Coupling constants can be influenced by the local chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the three ¹⁵N atoms result in a mass shift of +3 Da compared to unlabeled L-histidine.

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Monoisotopic Mass | 158.0705 Da |

| [M+H]⁺ | 159.0778 m/z |

| Common Fragments (CID) | Loss of H₂O, CO, NH₃, imidazole side chain |

Experimental Protocols

This section outlines general methodologies for the analysis of this compound using NMR and MS.

NMR Spectroscopy Protocol

Methodology:

-

Sample Preparation:

-

Dissolve a known quantity of this compound in a deuterated solvent (e.g., D₂O) to a final concentration of 1-10 mM.

-

If required, adjust the pH of the solution using dilute DCl or NaOD.

-

Transfer the solution to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to confirm sample integrity.

-

Acquire 1D ¹³C and ¹⁵N NMR spectra. For ¹⁵N, a larger number of scans may be required due to the lower gyromagnetic ratio.

-

Acquire two-dimensional (2D) heteronuclear correlation spectra such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded nitrogen and proton atoms, and ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range couplings.

-

-

Data Processing and Analysis:

-

Process the acquired free induction decays (FIDs) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to an internal or external standard (e.g., DSS for ¹H in D₂O).

-

Assign the resonances to the corresponding atoms in the molecule and measure the coupling constants from the spectra.

-

Mass Spectrometry Protocol

Methodology:

-

Sample Preparation:

-

Dissolve this compound in a solvent compatible with electrospray ionization (ESI), typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Dilute the sample to a concentration suitable for the mass spectrometer, typically in the low micromolar to nanomolar range.

-

-

Mass Spectrometry Analysis:

-

Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum (MS1) in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS or MS²) by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the MS1 spectrum to confirm the molecular weight and observe the isotopic pattern resulting from the ¹⁵N enrichment.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions, which can be used to confirm the structure of the molecule.

-

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in several areas of scientific research:

-

Protein Structure and Dynamics: ¹⁵N-labeled histidine can be incorporated into proteins expressed in recombinant systems. NMR studies of these labeled proteins can provide detailed information about the structure, dynamics, and interactions of histidine residues, which are often found in the active sites of enzymes.

-

Metabolic Flux Analysis: By tracing the incorporation and conversion of this compound in biological systems, researchers can elucidate metabolic pathways and quantify metabolic fluxes.

-

Drug-Target Interaction Studies: this compound can be used to label proteins to study their interactions with small molecule drugs. Changes in the NMR spectra of the labeled protein upon drug binding can reveal the binding site and conformational changes.

-

Internal Standard: Due to its distinct mass, this compound is an excellent internal standard for the accurate quantification of unlabeled L-histidine in complex biological samples using mass spectrometry.

This technical guide provides a foundational understanding of the chemical properties, structure, and analytical methodologies for this compound. For specific applications, optimization of the experimental protocols may be necessary.

References

A Technical Guide to L-Histidine-15N3: Isotopic Purity and Enrichment Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods used to determine the isotopic purity and enrichment levels of L-Histidine-15N3. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This guide details experimental protocols, presents quantitative data in a clear and accessible format, and illustrates key workflows and concepts through detailed diagrams.

Introduction to this compound

L-Histidine is an essential amino acid involved in various physiological processes. Its isotopically labeled counterpart, this compound, in which the three nitrogen atoms are replaced with the stable isotope ¹⁵N, serves as a crucial tracer in metabolic research, proteomics, and drug development. The precise determination of its isotopic purity and enrichment is paramount for the accuracy and reliability of experimental results. Isotopic purity refers to the proportion of the labeled compound that consists solely of the desired isotopologue (in this case, L-Histidine with three ¹⁵N atoms), while isotopic enrichment indicates the percentage of a specific isotope at a particular atomic position.

Quantitative Analysis of Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are primarily determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Commercial suppliers typically provide a certificate of analysis with stated enrichment levels.

Table 1: Typical Isotopic Enrichment and Chemical Purity of Commercially Available this compound

| Supplier | Isotopic Enrichment (atom % ¹⁵N) | Chemical Purity |

| Cambridge Isotope Laboratories | >98% | >98% |

| Sigma-Aldrich | ≥95% | ≥95% (CP) |

| MedchemExpress | Not specified | Not specified |

| Eurisotop | 98% | 98% |

| Clearsynth | Not specified | Not specified |

Note: Data is sourced from publicly available product information. For specific lot analysis, always refer to the Certificate of Analysis.

A more detailed analysis by high-resolution mass spectrometry can reveal the distribution of different isotopologues, providing a comprehensive isotopic purity profile.

Table 2: Illustrative Isotopic Distribution of this compound (Theoretical)

| Isotopologue | Mass Shift (from M+0) | Expected Abundance (for 98% ¹⁵N Enrichment) |

| M+0 | 0 | Low |

| M+1 | +1 | Low |

| M+2 | +2 | Low |

| M+3 | +3 | High (~98%) |

Experimental Protocols for Isotopic Analysis

The following sections detail the methodologies for determining the isotopic purity and enrichment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For amino acids, a derivatization step is necessary to increase their volatility.

Protocol for GC-MS Analysis of this compound:

-

Sample Preparation and Derivatization:

-

Accurately weigh a small amount of this compound standard.

-

Perform acid hydrolysis to liberate the amino acid if it is in a complex matrix.

-

Derivatize the amino acid to form N-acetyl methyl esters. A common method involves:

-

Esterification with acidified methanol (e.g., 1.85 M HCl in methanol) at 100°C for 1 hour.

-

Acetylation with a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) at 60°C for 10 minutes.

-

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC or similar.

-

Column: Agilent DB-35ms (60 m x 0.32 mm ID, 1.5 µm film thickness) or equivalent.

-

Injector: Splitless injection at 260°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 15°C/min to 140°C, hold for 4 minutes.

-

Ramp 2: 12°C/min to 240°C, hold for 5 minutes.

-

Ramp 3: 8°C/min to 255°C, hold for 35 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 2 mL/min.

-

Mass Spectrometer: Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

-

Data Analysis:

-

Acquire mass spectra over a relevant m/z range.

-

Determine the isotopic enrichment by calculating the ratio of the peak areas corresponding to the labeled (M+3) and unlabeled (M+0) L-Histidine fragments.

-

Assess isotopic purity by identifying and quantifying any other isotopologues present in the mass spectrum.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like amino acids, often without the need for derivatization.

Protocol for LC-MS/MS Analysis of this compound:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent).

-

For complex matrices, a protein precipitation step followed by supernatant dilution may be necessary.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) or a mixed-mode column is recommended for good retention and separation of polar amino acids.

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: 95% Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous mobile phase.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Agilent 6210 MSD TOF).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Analysis: Selected Reaction Monitoring (SRM) can be used for quantification, monitoring the transition from the precursor ion (m/z of this compound) to a specific product ion.

-

-

Data Analysis:

-

Integrate the peak areas for the different isotopologues of L-Histidine.

-

Calculate the isotopic enrichment by comparing the peak area of the fully labeled this compound to the sum of all isotopologue peak areas.

-

Determine the isotopic purity by assessing the relative abundance of the M+3 peak compared to other isotopic peaks.

-

A Technical Guide to the Synthesis and Commercial Availability of L-Histidine-¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and commercial availability of L-Histidine-¹⁵N₃, a stable isotope-labeled amino acid crucial for a variety of research and development applications, particularly in drug metabolism, pharmacokinetics, and protein structural analysis.

Introduction

L-Histidine is an essential amino acid with a unique imidazole side chain that plays a critical role in enzyme catalysis, protein structure, and physiological functions. The incorporation of the stable isotope ¹⁵N at all three nitrogen positions (the alpha-amino group and both nitrogens of the imidazole ring) creates L-Histidine-¹⁵N₃. This isotopic labeling allows for non-radioactive tracing and quantification in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use is invaluable in drug development for understanding metabolic pathways and as an internal standard for quantitative bioanalysis.

Synthesis of L-Histidine-¹⁵N₃

The chemical synthesis of L-Histidine-¹⁵N₃ is a multi-step process that requires careful control of stereochemistry to yield the desired L-enantiomer. A common and effective strategy involves the construction of the ¹⁵N-labeled imidazole ring followed by its attachment to a chiral glycine equivalent. The O'Donnell asymmetric amino acid synthesis is a widely referenced method for achieving the desired stereoselectivity.[1][2]

Key Synthetic Steps:

-

Preparation of ¹⁵N-labeled Imidazole Precursor: The synthesis typically begins with the construction of the imidazole ring incorporating two ¹⁵N atoms. This can be achieved through various routes, one of which involves the condensation of a ¹⁵N-labeled amidine or related synthon.

-

Asymmetric Synthesis of the Amino Acid Backbone: The O'Donnell phase-transfer-catalyzed asymmetric alkylation of a Schiff base of a glycine ester is a key step to introduce the chiral center.[1] In this process, a ¹⁵N-labeled glycine derivative can be used to incorporate the third ¹⁵N atom.

-

Coupling and Deprotection: The labeled imidazole precursor is then coupled to the asymmetrically synthesized amino acid backbone. Subsequent deprotection steps yield the final L-Histidine-¹⁵N₃ product.

Experimental Protocols

1. Synthesis of a ¹⁵N-labeled Imidazole Synthon (Illustrative Example)

The synthesis of a suitable ¹⁵N-labeled imidazole precursor is a critical first step. While various methods exist, a common approach involves building the ring from ¹⁵N-labeled starting materials. For example, the reaction of a ¹⁵N-labeled formamidine with a suitable dicarbonyl compound can be employed.

2. O'Donnell Asymmetric Alkylation for ¹⁵N-labeled Glycine

This step establishes the stereochemistry of the final amino acid.

-

Step 2a: Formation of the Schiff Base: A ¹⁵N-labeled glycine ester (e.g., glycine-¹⁵N methyl ester) is reacted with benzophenone imine to form the corresponding Schiff base.

-

Step 2b: Phase-Transfer Catalyzed Alkylation: The Schiff base is then alkylated with a protected and activated form of the ¹⁵N-labeled imidazolemethyl group (e.g., 1-trityl-4-(chloromethyl)-imidazole-¹⁵N₂) under phase-transfer conditions using a chiral catalyst (e.g., a cinchonidinium-derived catalyst). This reaction proceeds with high enantioselectivity.

-

Step 2c: Hydrolysis and Deprotection: The resulting product is hydrolyzed to remove the Schiff base protecting group, yielding the protected L-Histidine-¹⁵N₃ derivative. Subsequent deprotection of the imidazole and ester groups affords the final product.

Commercial Availability

L-Histidine-¹⁵N₃ is commercially available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. These products are essential for researchers who require high-purity, well-characterized labeled compounds for their studies.

| Supplier | Product Name | Purity | Isotopic Enrichment | Available Forms |

| BOC Sciences | L-Histidine-[d5,¹⁵N₃] hydrochloride monohydrate | 98% (CP) | 98 atom % ¹⁵N | Hydrochloride monohydrate[1] |

| MedchemExpress | L-Histidine-¹⁵N₃ | Not specified | Not specified | Free base, Hydrochloride hydrate[2] |

| Sigma-Aldrich | L-Histidine-¹⁵N₃ hydrochloride monohydrate | ≥98% (CP) | ≥98 atom % ¹⁵N | Hydrochloride monohydrate[3] |

| Cambridge Isotope Laboratories, Inc. | L-Histidine·HCl·H₂O (α-¹⁵N, 98%) | 98% | 98% | Hydrochloride monohydrate (α-¹⁵N only)[4] |

| Clearsynth | L-Histidine-¹⁵N₃ | Not specified | Not specified | Free base[5] |

Note: The availability of specific forms and isotopic enrichment levels may vary. It is recommended to contact the suppliers directly for the most current information and for pricing.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized synthetic pathway for L-Histidine-¹⁵N₃ and a typical experimental workflow for its use in metabolic studies.

Caption: Generalized synthetic pathway for L-Histidine-¹⁵N₃.

Caption: Typical workflow for a metabolic study using L-Histidine-¹⁵N₃.

References

- 1. Preparation of 2'-13C-L-Histidine Starting from 13C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability and Storage of L-Histidine-15N3

This technical guide provides a comprehensive overview of the stability and storage conditions for this compound, an isotopically labeled essential amino acid crucial for various research applications, including metabolic studies, protein structure determination via NMR, and as an internal standard in mass spectrometry. Understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results.

Recommended Storage Conditions and Stability

Proper storage is paramount to maintaining the integrity of this compound. The stability of the compound is influenced by temperature, light, and moisture.

Storage Recommendations:

General recommendations from suppliers suggest storing this compound and its salts under controlled conditions to minimize degradation.

| Product Form | Storage Temperature | Additional Precautions | Shelf Life |

| This compound (Solid) | Room Temperature or below 30°C | Store in a cool, dry place away from bright light and moisture.[1][2] Keep containers securely sealed.[3] | Indefinite if stored properly[4]; one supplier specifies 48 months.[2] |

| L-Histidine-[d5,15N3] hydrochloride monohydrate | -20°C | Not specified | Not specified |

| This compound in solution | -80°C (1 year), -20°C (6 months) | For solutions in solvents like water or DMSO.[5] | Up to 1 year at -80°C.[5] |

Factors Affecting Stability:

-

Temperature: Elevated temperatures can accelerate degradation. While some forms are stable at room temperature, freezing (-20°C or -80°C) is recommended for long-term storage, especially for solutions.[5][]

-

Moisture: L-Histidine is soluble in water.[2] Storing the solid form in a dry environment is crucial to prevent hydrolysis and potential microbial growth.

-

Light: Exposure to light, particularly UV radiation, can induce degradation.[2] One of the primary degradation products, urocanic acid, is known to have a protective role against UV rays in the skin, indicating a photochemical relationship.[7]

-

Oxidizing Agents: Avoid storage with strong oxidizing agents, as this can lead to chemical reactions that degrade the amino acid.[3][8]

-

Contamination: Contamination, potentially microbial, can induce the degradation of histidine to urocanic acid in buffer solutions.[9]

Degradation Pathways of L-Histidine

The primary degradation pathway for L-histidine is conserved across many organisms, including bacteria and mammals.[10][11][12] Understanding these pathways is essential for identifying potential impurities and degradation products in this compound samples.

Primary Degradation Pathway (Non-oxidative):

The main catabolic route begins with the non-oxidative deamination of L-histidine by the enzyme histidine ammonia-lyase (HAL) , also known as histidase.[7][10] This reaction yields trans-urocanic acid and ammonia.[7][10] In a study on biologics formulation buffers, trans-urocanic acid was identified as a significant degradant of L-histidine.[9] The pathway continues with the conversion of urocanic acid to 4-imidazolone-5-propionate and subsequently to N-formimino-L-glutamate, which is then further metabolized to glutamate.[12]

Caption: Primary enzymatic degradation pathway of L-Histidine.

Alternative Degradation Pathways:

Another, less common, metabolic route involves the transamination of L-histidine to imidazole-pyruvic acid.[7] This pathway is more active when the primary HAL pathway is deficient.[7] Stress studies have also shown that L-histidine is stable in acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions for 24 hours but degrades significantly in the presence of hydrogen peroxide (3% v/v), indicating susceptibility to oxidative stress.[8]

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a variety of analytical techniques can be employed. The choice of method depends on the specific requirements of the analysis, such as the need to quantify the parent compound, identify degradation products, or assess purity.

A. Stability-Indicating HPLC Method (HILIC)

This method is suitable for quantifying this compound and separating it from potential degradation products like urocanic acid. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for polar compounds like amino acids.[8][9]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., purified water or mobile phase).

-

For stress studies, expose the stock solution to various conditions (e.g., heat, acid, base, oxidation, light) for a defined period.

-

Dilute the samples to an appropriate concentration for HPLC analysis.

-

-

Chromatographic Conditions (Adapted from published methods[8]):

-

Column: Kromasil SIL (250 mm x 4.6 mm, 5 µm) or equivalent HILIC column.

-

Mobile Phase A: 50 mM Potassium dihydrogen phosphate buffer.

-

Mobile Phase B: Acetonitrile.

-

Elution: Isocratic, e.g., 30:70 (A:B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a low wavelength (e.g., 210 nm) for non-derivatized amino acids, or Mass Spectrometer (MS) for specific detection of this compound and its isotopically labeled degradants.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Monitor the peak area of this compound over time under stress conditions to determine the rate of degradation.

-

Identify and quantify any new peaks that appear, which may correspond to degradation products. Peak purity analysis can confirm the homogeneity of the main peak.[8]

-

B. Enzymatic Assay for L-Histidine Quantification

A fluorometric assay can be used for the sensitive quantification of L-histidine in biological samples.[13] This method is based on the enzymatic decarboxylation of histidine.

Methodology (Based on a commercial kit protocol[13]):

-

Sample Preparation:

-

Homogenize tissue or cell samples in the provided assay buffer.

-

Centrifuge to remove debris.

-

Deproteinize samples using 10 kDa spin columns to eliminate enzymatic interference.

-

-

Assay Procedure:

-

Prepare a standard curve using the L-Histidine standard.

-

Prepare a reaction mix containing a histidine-specific enzyme mix and a fluorogenic probe.

-

Add the reaction mix to both standards and samples in a 96-well plate.

-

Incubate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence at Ex/Em = 538/587 nm.

-

-

Data Analysis:

-

Subtract background fluorescence and plot the standard curve.

-

Determine the concentration of L-histidine in the samples from the standard curve. This can be adapted to measure the remaining this compound in stability samples.

-

Experimental Workflow for Stability Testing:

The following diagram illustrates a typical workflow for conducting a stability study on this compound.

Caption: A typical workflow for assessing the stability of this compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. For solid forms, storage at room temperature or below 30°C in a sealed container, protected from light and moisture, is generally sufficient. For long-term storage, especially in solution, temperatures of -20°C to -80°C are recommended. The primary degradation pathway involves enzymatic conversion to urocanic acid, which can be monitored using stability-indicating analytical methods like HILIC-MS. By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of this compound in their experimental applications.

References

- 1. L-Histidine·HCl·HâO (Dâ , 98%; ¹âµNâ, 98%) - Cambridge Isotope Laboratories, DNLM-7366-0.25 [isotope.com]

- 2. himedialabs.com [himedialabs.com]

- 3. sdfine.com [sdfine.com]

- 4. L-Histidine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. L-histidine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The degradation of l-histidine, imidazolyl-l-lactate and imidazolylpropionate by Pseudomonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

A Technical Guide to the Biological Incorporation of L-Histidine-15N3 In Vivo

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the principles, methodologies, and applications of in vivo L-Histidine-15N3 incorporation for studying protein synthesis and turnover. Stable isotope labeling is a powerful technique to dynamically trace the metabolic fate of amino acids, providing critical insights into cellular processes in both health and disease. This compound, a non-radioactive, stable isotope-labeled version of the essential amino acid L-histidine, serves as a robust tool for researchers in basic science and drug development.

Core Principles: Tracing the Path of Histidine

The in vivo incorporation of this compound relies on the fundamental biological processes of amino acid metabolism and protein synthesis. Once introduced into a biological system, this compound enters the free amino acid pool and is utilized by cells for the de novo synthesis of proteins. By tracking the incorporation of the "heavy" 15N isotope into newly synthesized proteins using mass spectrometry, researchers can quantify the rate of protein synthesis and subsequent turnover.

Histidine Metabolism

Histidine is an essential amino acid with a unique imidazole side chain, playing crucial roles in various physiological processes. Its metabolism is multifaceted, involving pathways for both degradation and utilization in the synthesis of other important molecules. The primary catabolic pathway for histidine occurs in the liver and skin, initiated by the enzyme histidase, which deaminates histidine to urocanic acid.[1][2] Subsequently, urocanic acid is further metabolized to glutamate.[2] Histidine also serves as a precursor for the synthesis of histamine, a key signaling molecule in immune responses and neurotransmission, and carnosine, a dipeptide with antioxidant properties.[2][3] Understanding these metabolic routes is crucial for interpreting the kinetics of this compound incorporation.

Protein Synthesis Regulation: The mTOR Signaling Pathway

Protein synthesis is a tightly regulated process central to cell growth, proliferation, and function. A key regulator of protein synthesis is the mechanistic target of rapamycin (mTOR) signaling pathway.[4][5][6] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2.[5] mTORC1 integrates signals from growth factors, nutrients (including amino acids), and cellular energy status to control protein synthesis.[4][7] Activation of mTORC1 leads to the phosphorylation of several downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the initiation and elongation phases of translation.[4]

Experimental Design and Protocols

A well-designed in vivo labeling experiment is critical for obtaining accurate and reproducible data. The following sections outline a general workflow and key protocols for a typical study using this compound in a mouse model.

In Vivo Labeling with this compound

3.1.1. Animal Model: The most common animal model for in vivo stable isotope labeling is the mouse, due to its well-characterized genetics and physiology, as well as the availability of specialized diets.

3.1.2. Administration of this compound:

-

Specialized Diet (SILAM): The Stable Isotope Labeling of Amino Acids in Mammals (SILAM) approach involves feeding mice a diet in which one or more amino acids are replaced with their heavy isotope-labeled counterparts.[8] For this compound, a custom diet would be formulated. This method is ideal for long-term labeling studies.

-

Intravenous or Intraperitoneal Injection: For shorter-term or pulse-chase experiments, this compound can be administered via injection. This allows for more precise control over the timing and dosage of the label.

3.1.3. Labeling Strategy:

-

Continuous Labeling: Animals are fed the labeled diet for an extended period to achieve a steady-state enrichment of the isotope in the proteome. This is useful for determining the overall protein turnover rates of different tissues.

-

Pulse-Chase: Animals are given a single dose (pulse) of the labeled amino acid, followed by a return to a normal diet (chase). This allows for the tracking of a cohort of newly synthesized proteins over time, providing information on both synthesis and degradation rates.

Sample Collection and Preparation

3.2.1. Tissue Harvesting:

-

Euthanize the mouse at the designated time point.

-

Rapidly dissect the tissues of interest (e.g., liver, muscle, brain).

-

Immediately flash-freeze the tissues in liquid nitrogen to halt metabolic activity and protein degradation.

-

Store tissues at -80°C until further processing.

3.2.2. Protein Extraction:

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Mass Spectrometry Analysis

3.3.1. Protein Digestion (In-solution):

-

Take a defined amount of protein (e.g., 50 µg) from each sample.

-

Reduce disulfide bonds with dithiothreitol (DTT) at 56°C.

-

Alkylate cysteine residues with iodoacetamide (IAA) in the dark.

-

Dilute the sample to reduce the concentration of denaturants.

-

Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.

-

Stop the digestion by adding formic acid.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

3.3.2. LC-MS/MS Analysis:

-

Resuspend the desalted peptides in a suitable solvent for mass spectrometry.

-

Inject the peptide mixture into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the peptides using a reversed-phase column with a gradient of increasing organic solvent.

-

Analyze the eluting peptides in the mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain peptide masses and fragmentation spectra.

Data Analysis and Interpretation

Identification of 15N-Labeled Peptides

The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The software searches the fragmentation spectra against a protein sequence database to identify the peptides. For 15N-labeled samples, the search parameters are adjusted to account for the mass shift caused by the incorporation of the heavy nitrogen isotope.

Quantification of this compound Incorporation

4.2.1. Isotopic Enrichment Calculation: The software calculates the ratio of the intensity of the "heavy" (15N-containing) peptide to the "light" (14N-containing) peptide. This ratio reflects the extent of this compound incorporation.

4.2.2. Fractional Synthesis Rate (FSR) Calculation: The FSR, which represents the percentage of a protein pool that is newly synthesized per unit of time, is a key metric derived from stable isotope labeling experiments. It is calculated using the precursor-product principle:

FSR (%/hour) = [E_protein / E_precursor] x (1 / t) x 100

Where:

-

E_protein is the enrichment of the 15N label in the protein-bound histidine over the labeling period.

-

E_precursor is the enrichment of the 15N label in the precursor pool (e.g., free this compound in the plasma or tissue).

-

t is the duration of the labeling period in hours.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from in vivo this compound incorporation studies can be presented. The values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Illustrative Fractional Synthesis Rates (FSR) of Total Protein in Various Mouse Tissues

| Tissue | FSR (% per day) |

| Liver | 45.5 ± 5.2 |

| Spleen | 35.1 ± 4.1 |

| Kidney | 28.9 ± 3.5 |

| Heart | 15.3 ± 2.1 |

| Skeletal Muscle | 5.8 ± 0.9 |

| Brain | 2.5 ± 0.4 |

Data are presented as mean ± standard deviation and are hypothetical examples based on typical protein turnover rates.

Table 2: Illustrative FSR of a Specific Protein in Response to a Drug Treatment

| Treatment Group | Target Protein FSR in Liver (% per hour) |

| Vehicle Control | 2.1 ± 0.3 |

| Drug X (10 mg/kg) | 3.5 ± 0.4* |

*p < 0.05 compared to vehicle control. Data are hypothetical.

Applications in Drug Development

The ability to quantify protein synthesis rates in vivo provides a powerful tool for drug development professionals to assess the efficacy and mechanism of action of novel therapeutics.

-

Target Engagement and Pharmacodynamics: Many drugs target signaling pathways that regulate protein synthesis. By measuring changes in the FSR of specific proteins or the global proteome, researchers can confirm that a drug is engaging its target and modulating downstream cellular processes.

-

Efficacy and Biomarker Discovery: Changes in the synthesis rates of specific proteins can serve as sensitive biomarkers of drug efficacy. For example, a drug designed to promote muscle growth could be evaluated by measuring the FSR of muscle proteins.

-

Toxicology: Unintended effects of a drug on protein synthesis in various tissues can be identified, providing early insights into potential toxicities.

-

Disease Modeling: This technique can be used to study how diseases affect protein homeostasis and how therapeutic interventions can restore it.

References

- 1. med.stanford.edu [med.stanford.edu]

- 2. SILAM | Eurisotop [eurisotop.com]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Protein fractional synthesis rates within tissues of high- and low-active mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SILAM Mouse | Silantes [silantes.com]

- 7. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SILAM Mouse Tissues | Silantes [silantes.com]

L-Histidine-15N3 in Metabolic Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine, an essential amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, metal ion chelation, and as a precursor for the biosynthesis of histamine and carnosine.[1] Its intricate metabolic network, encompassing both biosynthesis and catabolism, is a subject of intense research in various fields, from microbiology to human health. Stable isotope labeling, particularly with L-Histidine-15N3, has emerged as a powerful technique for elucidating the dynamics of histidine metabolism. By introducing a "heavy" isotope of nitrogen into the system, researchers can trace the fate of histidine and its downstream metabolites, providing invaluable insights into metabolic fluxes and pathway regulation.

This technical guide provides an in-depth overview of the applications of this compound in metabolic pathway analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful isotopic tracer in their work. The guide covers the core principles of 15N metabolic labeling, detailed experimental protocols, data analysis strategies, and visualization of metabolic pathways.

Core Principles of this compound Metabolic Labeling

Metabolic flux analysis using stable isotopes like this compound is predicated on the principle of isotopic tracing.[2] When cells or organisms are cultured in a medium where the natural L-Histidine is replaced with this compound, the "heavy" nitrogen isotopes are incorporated into the cellular machinery.[3] As metabolism proceeds, these 15N atoms are transferred to various downstream metabolites. By using mass spectrometry to measure the extent of 15N incorporation into these compounds, it is possible to quantify the rate of metabolic reactions, also known as metabolic fluxes.[4]

The three nitrogen atoms in this compound provide a distinct isotopic signature that can be tracked through various metabolic transformations. This allows for the precise measurement of the contributions of histidine to other metabolic pathways and the identification of key regulatory nodes.

Histidine Metabolic Pathways

Histidine Biosynthesis

The biosynthesis of histidine is a complex, multi-step pathway that is primarily found in prokaryotes, lower eukaryotes, and plants.[5] The pathway starts with phosphoribosyl pyrophosphate (PRPP) and ATP and proceeds through a series of enzymatic reactions to produce L-histidine.[5]

Histidine Catabolism

In many organisms, histidine can be catabolized through a series of enzymatic reactions, ultimately leading to the formation of glutamate.[6] This pathway is a significant source of carbon and nitrogen for other metabolic processes. The initial step, catalyzed by histidine ammonia-lyase, is a key regulatory point in this pathway.[6]

Experimental Protocols

A typical this compound metabolic labeling experiment involves several key stages, from cell culture to data analysis. The following is a generalized protocol that can be adapted to specific research questions and experimental systems.

Cell Culture and Labeling

-

Cell Line/Organism Selection: Choose a cell line or organism that is appropriate for the research question. Ensure that the chosen system can efficiently uptake and metabolize histidine from the culture medium.

-

Media Preparation: Prepare a defined culture medium that is devoid of natural ("light") histidine. Supplement this medium with a known concentration of this compound. The concentration of the labeled histidine should be optimized to support normal growth and proliferation.

-

Adaptation and Labeling: If necessary, gradually adapt the cells to the labeling medium to avoid metabolic shocks. Once adapted, culture the cells in the this compound containing medium for a sufficient duration to achieve a high degree of isotopic enrichment in the intracellular metabolite pools. The labeling time will vary depending on the cell type and its metabolic rate. A time-course experiment is often recommended to determine the optimal labeling duration.

Sample Preparation for Mass Spectrometry

-

Metabolite Extraction: Rapidly quench the metabolism to prevent further enzymatic activity. This is typically achieved by flash-freezing the cell pellets in liquid nitrogen. Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

Sample Cleanup: Remove proteins and other macromolecules that can interfere with the mass spectrometry analysis. This can be done by protein precipitation or solid-phase extraction.

-

Derivatization (Optional but often recommended for GC-MS): To improve the volatility and chromatographic properties of the amino acids and related metabolites, a derivatization step is often necessary, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is the N-acetyl methyl ester (NACME) derivatization.[7]

Mass Spectrometry Analysis

-

Instrumentation: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of 15N-labeled metabolites. The choice of instrument will depend on the specific metabolites of interest and the desired sensitivity and resolution.[3][8]

-

Method Development: Optimize the chromatographic separation method to achieve good resolution of histidine and its downstream metabolites. For MS detection, develop a method that allows for the accurate measurement of the mass isotopomer distributions of the target compounds. This involves selecting appropriate precursor and product ions for each metabolite in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[9]

Data Analysis and Flux Calculation

-

Mass Isotopomer Distribution (MID) Analysis: The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer for the metabolites of interest. This involves correcting for the natural abundance of stable isotopes.[10]

-

Metabolic Flux Analysis (MFA): The measured MIDs are then used as input for computational models to estimate the intracellular metabolic fluxes. This is typically done using specialized software packages that employ mathematical algorithms to fit the experimental data to a metabolic network model.[4]

Data Presentation

The quantitative data obtained from this compound metabolic flux analysis experiments are typically presented in tables to facilitate comparison and interpretation. The following tables provide examples of how such data can be structured.

Table 1: 15N Enrichment in Key Metabolites Over Time

| Time (hours) | L-Histidine (% 15N) | Glutamate (% 15N) | Histamine (% 15N) |

| 0 | 0.37 | 0.37 | 0.37 |

| 2 | 85.2 | 15.6 | 45.3 |

| 6 | 98.5 | 42.1 | 89.7 |

| 12 | 99.1 | 65.8 | 95.2 |

| 24 | 99.3 | 80.4 | 97.6 |

Note: The data in this table is illustrative and intended to demonstrate the format of data presentation. Actual values will vary depending on the experimental conditions.

Table 2: Relative Metabolic Fluxes through Histidine Catabolic Pathways

| Metabolic Pathway | Relative Flux (%) |

| Histidine -> Urocanate -> Glutamate | 75 |

| Histidine -> Histamine | 20 |

| Histidine -> Carnosine | 5 |

Note: The data in this table is illustrative and based on a hypothetical scenario. The relative fluxes are expressed as a percentage of the total histidine catabolism.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of an this compound metabolic labeling experiment.

Conclusion

This compound is a versatile and powerful tool for dissecting the complexities of histidine metabolism. By enabling the precise tracing of nitrogen atoms through various metabolic pathways, this stable isotope provides researchers with a quantitative understanding of metabolic fluxes and their regulation. The methodologies outlined in this technical guide, from experimental design to data analysis, offer a framework for applying this compound to a wide range of research questions in basic science and drug development. As analytical technologies and computational modeling continue to advance, the applications of this compound in metabolic pathway analysis are poised to expand, further unraveling the intricate roles of histidine in health and disease.

References

- 1. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic profiling of plasma amino acids shows that histidine increases following the consumption of pork - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ionsource.com [ionsource.com]

- 6. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 8. 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable isotope dilution mass spectrometry for the diagnostic study of histidinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

In-Depth Technical Guide to L-Histidine-15N3: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for L-Histidine-15N3, a stable isotope-labeled amino acid crucial for a range of research and development applications. The following sections detail its properties, safety protocols, and experimental applications, ensuring its effective and safe use in the laboratory.

Chemical and Physical Properties

This compound is a variant of the essential amino acid L-Histidine where the three nitrogen atoms have been replaced with the heavy isotope ¹⁵N. This isotopic labeling makes it an invaluable tracer in metabolic research without altering its fundamental chemical properties.

| Property | Data |

| Appearance | White to off-white solid/crystalline powder. |

| Molecular Formula | C₆H₉¹⁵N₃O₂ |

| Molecular Weight | Approximately 158.14 g/mol (will vary slightly based on isotopic purity) |

| Melting Point | ~282 °C (decomposes)[1] |

| Solubility | Soluble in water; insoluble in ether.[2] |

| Storage Temperature | Recommended storage at 15–25 °C in a dry place.[3] Some suppliers recommend storage at -20°C for long-term stability.[2] |

| Stability | Stable under normal storage conditions.[4] Can degrade to trans-urocanic acid under certain stress conditions, a process that can be inhibited by the addition of alanine or cysteine.[5] |

Safety and Toxicology

Stable isotopic labeling does not significantly alter the toxicological profile of a compound. Therefore, the safety data for L-Histidine can be largely applied to this compound. L-Histidine is not classified as a hazardous substance.

| Hazard Category | Data |

| Acute Oral Toxicity | LD50 > 15 g/kg (Rat).[4][6] |

| Skin Corrosion/Irritation | Not classified as a skin irritant. The additive is not irritating to the skin.[7] |

| Eye Damage/Irritation | Not classified as an eye irritant. The additive is not irritating to the eyes.[7] |

| Respiratory/Skin Sensitization | Not classified as a sensitizer. The additive is not a skin sensitiser.[7] |

| Germ Cell Mutagenicity | Not classified as a mutagen. Histidine itself can interact with the Ames mutagenicity test, but it is not considered a cause of error in faecal mutagenicity testing.[8][9] |

| Carcinogenicity | Not classified as a carcinogen. A long-term study in rats showed no statistically significant increase in the incidence of any tumor.[1][10] |

| Reproductive Toxicity | Not classified as a reproductive toxicant. However, supplementation with carnosine and histidine has been shown to blunt lead-induced reproductive toxicity in rats.[11] |

| Specific Target Organ Toxicity | Not classified for specific target organ toxicity (single or repeated exposure).[12][13] |

Handling and Personal Protection

Standard laboratory hygiene and safety practices should be observed when handling this compound.

-

Engineering Controls: Handle in a well-ventilated place. Ensure adequate ventilation to control airborne concentrations.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

General Hygiene: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Accidental Release and Disposal

-

Accidental Release: Sweep up spilled solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with water.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols and Applications

This compound is a powerful tool for tracing the metabolic fate of histidine in various biological systems. Its primary applications are in metabolic flux analysis (MFA), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

General Protocol for ¹⁵N Metabolic Labeling in Cell Culture

This protocol outlines a general procedure for tracing the incorporation of this compound into proteins and other metabolites in a cell culture system.

-

Medium Preparation: Prepare a cell culture medium that is deficient in histidine. Supplement this medium with a known concentration of this compound.

-

Cell Culture: Culture the cells of interest in the ¹⁵N-labeled medium for a specified period. The duration will depend on the turnover rate of the proteins or metabolites under investigation.

-

Sample Collection: Harvest the cells at various time points. Separate the cell lysate from the culture medium if both are to be analyzed.

-

Sample Preparation for Analysis:

-

For Mass Spectrometry (Proteomics): Extract proteins from the cell lysate. Perform protein digestion (e.g., with trypsin) to generate peptides.

-

For NMR Spectroscopy: Extract the metabolites or purify the protein of interest. The sample should be dissolved in a suitable deuterated solvent.

-

-

Analysis:

-

Mass Spectrometry: Analyze the peptide mixture using LC-MS/MS. The mass shift in the peptide fragments containing histidine will indicate the incorporation of ¹⁵N.

-

NMR Spectroscopy: Acquire ¹H-¹⁵N correlation spectra (e.g., HSQC) to observe the chemical shifts of the nitrogen atoms in the labeled histidine residues.

-

Experimental Workflow for Metabolic Tracing

Caption: Workflow for this compound metabolic tracing experiments.

Histidine Metabolic Pathways

L-Histidine is a precursor to several biologically important molecules. Tracing with this compound allows for the detailed study of these pathways.

Histidine to Urocanic Acid Pathway

In the skin and liver, histidine is converted to urocanic acid by the enzyme histidase.[1] Urocanic acid is a component of the skin's natural moisturizing factor and has a role in UV protection.[8][14]

References

- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histidine decarboxylase - Wikipedia [en.wikipedia.org]

- 4. carnosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Histidine - Wikipedia [en.wikipedia.org]

- 8. Urocanic acid - Wikipedia [en.wikipedia.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. cis-Urocanic acid - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Multiple Roles of Urocanic Acid in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Histidine-15N3 Labeling in E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective isotope labeling of proteins with stable isotopes, such as ¹⁵N, is a powerful technique for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This application note provides a detailed protocol for the selective labeling of histidine residues in recombinant proteins expressed in Escherichia coli using L-Histidine-¹⁵N3. Histidine is an ideal target for selective labeling as it is a product of a terminal biosynthetic pathway, which minimizes the risk of isotope scrambling to other amino acids.[1] To ensure high incorporation efficiency and prevent dilution of the isotopic label, this protocol utilizes a histidine auxotrophic E. coli strain, which is incapable of synthesizing its own histidine.

Principle

The protocol is based on growing a histidine auxotrophic E. coli strain in a minimal medium containing unlabeled nutrients. Upon induction of protein expression, the culture is supplemented with ¹⁵N-labeled L-Histidine. The auxotrophic strain will exclusively utilize the provided L-Histidine-¹⁵N3 for protein synthesis, leading to the specific incorporation of the ¹⁵N isotope at histidine residues.

Data Presentation

| Parameter | Value | Unit | Notes |

| E. coli Strain | BL21(DE3) hisG knockout | - | Auxotrophic for histidine. |

| Culture Medium | M9 Minimal Medium | - | See protocol for composition. |

| L-Histidine-¹⁵N3 Concentration | 100 - 150 | mg/L | Optimal concentration may vary depending on the expression level of the target protein. |

| Cell Density at Induction (OD₆₀₀) | 0.6 - 0.8 | - | Mid-logarithmic growth phase. |

| Induction Agent | IPTG | 0.1 - 1.0 | mM |

| Induction Temperature | 18 - 25 | °C | Lower temperatures can improve protein solubility. |

| Induction Duration | 12 - 16 | hours | Overnight induction is common at lower temperatures. |

| Expected Protein Yield | Variable | mg/L | Highly dependent on the specific protein being expressed. |

| Expected ¹⁵N Incorporation | > 95 | % | Can be verified by mass spectrometry. |

Experimental Protocols

Preparation of Histidine Auxotrophic E. coli Strain

For selective labeling, it is crucial to use an E. coli strain that cannot synthesize histidine. A common approach is to use a knockout of a key gene in the histidine biosynthesis pathway, such as hisG.

Materials:

-

E. coli BL21(DE3) strain

-

Lambda Red recombination system plasmids (e.g., pKD46)

-

Kanamycin resistance cassette with flanking regions homologous to the hisG gene

-

L-arabinose

-

LB agar plates with appropriate antibiotics and L-histidine (50 mg/L)

Protocol:

-

Transform E. coli BL21(DE3) with the Lambda Red helper plasmid (e.g., pKD46) and select for ampicillin resistance.

-

Prepare electrocompetent cells from the strain harboring the helper plasmid, grown in the presence of L-arabinose to induce the recombination proteins.

-

Electroporate the linear DNA fragment containing the kanamycin resistance cassette flanked by sequences homologous to the regions upstream and downstream of the hisG gene.

-

Plate the transformed cells on LB agar plates containing kanamycin and L-histidine to select for successful recombinants.

-

Incubate at 37°C overnight.

-

Verify the gene knockout by colony PCR using primers flanking the hisG gene and by testing for histidine auxotrophy (inability to grow on minimal medium without histidine supplementation).

-

Cure the verified knockout strain of the helper plasmid by growing at a non-permissive temperature (e.g., 42°C) if the plasmid is temperature-sensitive.

L-Histidine-¹⁵N3 Labeling Protocol

Materials:

-

E. coli BL21(DE3) hisG knockout strain harboring the expression plasmid for the target protein

-

M9 minimal medium (see recipe below)

-

1 M MgSO₄ (sterile)

-

20% (w/v) Glucose (sterile)

-

1 M CaCl₂ (sterile)

-

Thiamine solution (1 mg/mL, sterile)

-

L-Histidine-¹⁵N3 (sterile solution)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M, sterile)

-

Appropriate antibiotic for plasmid selection

M9 Minimal Medium (10x Stock, 1 L):

-

68 g Na₂HPO₄

-

30 g KH₂PO₄

-

5 g NaCl

-

10 g NH₄Cl (use ¹⁵NH₄Cl for uniform ¹⁵N labeling) Dissolve in deionized water and autoclave.

Working M9 Medium (1 L):

-

100 mL 10x M9 salts

-

2 mL 1 M MgSO₄

-

10 mL 20% Glucose

-

100 µL 1 M CaCl₂

-

1 mL Thiamine solution (1 mg/mL)

-

Add deionized water to 1 L and sterilize by filtration.

-

Add the appropriate antibiotic.

Protocol:

-

Inoculate 5 mL of M9 minimal medium supplemented with 50 mg/L unlabeled L-histidine and the appropriate antibiotic with a single colony of the expression strain.

-

Incubate overnight at 37°C with shaking.

-

The next day, use the overnight culture to inoculate 1 L of fresh M9 minimal medium (without L-histidine) to an initial OD₆₀₀ of ~0.05.

-

Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Add L-Histidine-¹⁵N3 to a final concentration of 100-150 mg/L.

-

Incubate for 15-20 minutes to allow for uptake of the labeled amino acid.

-

Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.5 mM).

-

Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet can be stored at -80°C or used immediately for protein purification.

Protein Purification and Analysis

Protocol:

-

Resuspend the cell pellet in a suitable lysis buffer.

-

Lyse the cells by sonication, French press, or chemical lysis.

-

Clarify the lysate by centrifugation.

-

Purify the target protein using an appropriate chromatography method (e.g., affinity chromatography based on a purification tag, ion-exchange, and size-exclusion chromatography).

-

To verify the incorporation of ¹⁵N at histidine residues, the purified protein can be analyzed by mass spectrometry. The mass shift corresponding to the number of histidine residues and the number of nitrogen atoms in the histidine side chain will confirm successful labeling.

Visualizations

Caption: Experimental workflow for L-Histidine-¹⁵N3 labeling.

Caption: Histidine biosynthesis pathway and selective labeling.

References

Application Notes and Protocols: L-Histidine-¹⁵N₃ in Protein Structure and Function Analysis by NMR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine residues are critical players in the structure and function of many proteins. Their imidazole side chain can act as a metal ligand, participate in catalytic reactions, and modulate proton transfer, largely governed by its protonation state.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the local environment, dynamics, and ionization state of individual histidine residues within a protein. The incorporation of stable isotopes, such as ¹⁵N, is often essential for these studies, enhancing sensitivity and enabling the use of advanced NMR experiments.[3] Specifically, labeling with L-Histidine-¹⁵N₃ provides a direct window into the properties of histidine side chains.

These application notes provide an overview and detailed protocols for utilizing L-Histidine-¹⁵N₃ for protein structure and function elucidation by NMR, with a focus on determining the protonation state of histidine residues.

Key Applications of L-Histidine-¹⁵N₃ Labeling in NMR Studies

-

Determination of Histidine Protonation State and Tautomeric Form: The chemical shifts of the ¹⁵N nuclei in the histidine imidazole ring are highly sensitive to their protonation state (neutral τ, neutral π, or positively charged).[1][2] By analyzing ¹H-¹⁵N correlation spectra, one can unambiguously determine the ionization state of each histidine residue.[1][2][4]

-

Mapping Protein-Ligand and Protein-Protein Interaction Sites: Changes in the chemical shifts of histidine ¹⁵N signals upon the addition of a ligand or binding partner can identify residues at the interaction interface.[5][6]

-

Probing Enzyme Catalytic Mechanisms: As histidine is frequently found in enzyme active sites, monitoring its protonation state via ¹⁵N NMR can provide insights into the catalytic mechanism.[7]

-

Characterizing Allosteric Regulation: Conformational changes induced by allosteric effectors can alter the local environment of histidine residues, which can be detected by monitoring their ¹⁵N NMR signals.

-

Studying Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled histidine side chains can provide information about their mobility on a range of timescales, which is often related to protein function.[8][9]

Experimental Protocols

I. Protein Expression and Selective ¹⁵N-Histidine Labeling

This protocol describes the expression of a target protein in E. coli with selective incorporation of L-Histidine-¹⁵N₃.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

-

Minimal medium (e.g., M9) containing ¹⁴NH₄Cl as the sole nitrogen source.

-

L-Histidine-¹⁵N₃.

-

All other unlabeled amino acids.

-

Glucose (or other carbon source).

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

-

Standard cell culture and protein purification reagents and equipment.

Protocol:

-

Prepare Minimal Medium: Prepare M9 minimal medium with all necessary salts and the primary carbon source. Crucially, use ¹⁴NH₄Cl as the nitrogen source to ensure that only the supplemented histidine will be ¹⁵N-labeled.

-

Supplement with Amino Acids: Add a mixture of all 19 unlabeled amino acids (excluding histidine) to the minimal medium. This prevents metabolic scrambling of the ¹⁵N label from histidine to other amino acids.

-

Inoculation and Cell Growth: Inoculate a starter culture of the E. coli expression strain in a rich medium (e.g., LB) and grow overnight. The next day, inoculate the M9 minimal medium with the starter culture.

-

Induction and Labeling: Grow the cells at the optimal temperature (e.g., 37°C) with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Add L-Histidine-¹⁵N₃: Just before induction, add L-Histidine-¹⁵N₃ to the culture. A typical concentration is 50-100 mg/L, but this may need optimization depending on the expression level of the protein and the histidine content.

-

Induce Protein Expression: Immediately after adding the labeled histidine, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Harvest and Purify: Continue to grow the cells for the required induction period (typically 3-16 hours) at an appropriate temperature (e.g., 18-30°C). Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.

II. NMR Sample Preparation

Materials:

-

Purified, ¹⁵N-histidine labeled protein.

-

NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.0-7.5). The pH should be carefully chosen to be near the expected pKa of the histidine residues of interest.

-

D₂O (Deuterium Oxide).

-

NMR tubes.

Protocol:

-

Buffer Exchange: Exchange the purified protein into the desired NMR buffer using dialysis, a desalting column, or repeated concentration and dilution with a centrifugal filter device.

-

Concentration: Concentrate the protein to a final concentration suitable for NMR, typically 0.1-1.0 mM.[10]

-

Add D₂O: Add D₂O to the sample to a final concentration of 5-10% (v/v) for the NMR lock.

-

Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube.

III. NMR Data Acquisition: ¹H-¹⁵N HSQC

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the most common and informative experiment for studying ¹⁵N-labeled proteins.[11][12] It provides a 2D correlation map of proton and nitrogen chemical shifts for each N-H group in the protein, including the side chains of histidine, tryptophan, asparagine, and glutamine.[12]

Typical Experimental Parameters (for a 600 MHz Spectrometer):

| Parameter | Value |

| Temperature | 298 K (25°C) |

| ¹H Spectral Width | 12-16 ppm |

| ¹⁵N Spectral Width | 30-40 ppm (centered around 118 ppm for backbone amides) |

| Number of Scans | 8-64 (depending on sample concentration) |

| Recycle Delay | 1.0-1.5 s |

| ¹JNH Coupling Constant | ~90-95 Hz |

Data Interpretation:

The resulting ¹H-¹⁵N HSQC spectrum will show cross-peaks for the backbone amides and some side-chain amides. The histidine side-chain Nε2-Hε2 and Nδ1-Hδ1 signals will appear in specific regions of the spectrum, and their chemical shifts can be used to determine the protonation state.

Data Presentation: Histidine Protonation State Determination

The ¹⁵N chemical shifts of the imidazole ring are characteristic of the protonation state. The following table summarizes the typical ¹⁵N chemical shift ranges for the different states of histidine.

| Histidine State | Nδ1 Chemical Shift (ppm) | Nε2 Chemical Shift (ppm) |

| Neutral (τ tautomer) | ~170-180 | ~240-250 (unprotonated) |

| Neutral (π tautomer) | ~220-230 (unprotonated) | ~170-180 |

| Positively Charged | ~180-190 | ~190-200 |

Note: These are approximate ranges and can be influenced by the local protein environment.

By observing the ¹⁵N chemical shifts in a long-range ¹H-¹⁵N HSQC experiment, the specific protonation state and tautomeric form of each histidine residue can be determined.[13]

Visualizations

Experimental Workflow for ¹⁵N-Histidine Labeling and NMR Analysis

Caption: Workflow for ¹⁵N-Histidine labeling and NMR analysis.

Logic for Determining Histidine Protonation State

Caption: Logic for determining histidine protonation state via ¹⁵N NMR.

Conclusion

The selective incorporation of L-Histidine-¹⁵N₃ is a powerful and relatively straightforward method for gaining detailed insights into the structure, function, and dynamics of proteins. The protocols and data presented here provide a foundation for researchers to apply these techniques to their own systems of interest, ultimately contributing to a deeper understanding of biological processes and facilitating structure-based drug design.[5][10]

References

- 1. Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR [frontiersin.org]

- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmap.jp [researchmap.jp]

- 6. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of histidine pKa values and tautomer populations in invisible protein states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger-DNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aheyam.science [aheyam.science]

- 12. protein-nmr.org.uk [protein-nmr.org.uk]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for L-Histidine-15N3 Incorporation in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundance. This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. While lysine and arginine are the most commonly used amino acids for SILAC, L-Histidine-15N3 offers a valuable alternative for specific research applications, particularly in studies of protein turnover, histidine metabolism, and the analysis of histidine-rich proteins. The incorporation of this compound, which contains three heavy nitrogen isotopes, results in a distinct mass shift in histidine-containing peptides, enabling their precise quantification by mass spectrometry.

These application notes provide detailed protocols for the incorporation of this compound in mammalian cell culture, sample preparation for mass spectrometry, and data analysis strategies.

Core Applications

-

Quantitative Proteomics: Determine relative changes in protein expression between different experimental conditions.

-

Protein Turnover Analysis: Measure the rates of protein synthesis and degradation.

-

Histidine Metabolism Studies: Trace the metabolic fate of histidine in various cellular pathways.

-

Analysis of Histidine-Rich Proteins: Enhance the detection and quantification of proteins with high histidine content.

Experimental Protocols

Protocol 1: this compound Metabolic Labeling of Mammalian Cells

This protocol outlines the steps for labeling mammalian cells with this compound using the SILAC methodology.

Materials:

-

Mammalian cell line of choice (e.g., HeLa, HEK293, A549)

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Histidine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Histidine (unlabeled)

-

"Heavy" this compound

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks or plates

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation:

-

Prepare "Light" and "Heavy" labeling media.

-

To the histidine-deficient medium, add dFBS to a final concentration of 10%.

-

Add Penicillin-Streptomycin to a final concentration of 1%.

-

For the "Light" medium, supplement with "light" L-Histidine to the normal physiological concentration (e.g., 20 mg/L).

-

For the "Heavy" medium, supplement with "heavy" this compound to the same final concentration.

-

Filter-sterilize both media using a 0.22 µm filter.

-

-

Cell Adaptation:

-

Culture the cells for at least five to six passages in the "Light" medium to ensure they are fully adapted to the custom medium and to deplete any endogenous pools of "heavy" amino acids.

-

Monitor cell morphology and doubling time to ensure they are comparable to cells grown in standard medium.

-

-

Metabolic Labeling:

-

Split the adapted cell population into two separate flasks.

-

Culture one population in the "Light" medium (control) and the other in the "Heavy" medium (experimental).

-